molecular formula C13H19N3O B7548811 N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

货号 B7548811
分子量: 233.31 g/mol
InChI 键: AXJCFBHZXRBAEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CPI-455 is a highly selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression through chromatin modification.

作用机制

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a highly selective inhibitor of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with the repression of gene expression, and EZH2 is overexpressed in several types of cancer, leading to the dysregulation of gene expression and tumor growth. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide binds to the catalytic domain of EZH2 and inhibits its enzymatic activity, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer, including prostate, breast, and hematological malignancies. In addition, N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to enhance the efficacy of chemotherapy in combination with other drugs, such as docetaxel and carboplatin. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth and metastasis in vivo.

实验室实验的优点和局限性

The advantages of using N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide in lab experiments include its high selectivity for EZH2, its potent antitumor activity, and its ability to enhance the efficacy of chemotherapy. However, the limitations of using N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide include its low solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the high cost of synthesis and the lack of clinical data on its safety and efficacy in humans are also limitations.

未来方向

For the research on N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide include the development of more efficient synthetic routes to improve its yield and purity, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. In addition, the identification of biomarkers for patient selection and the exploration of combination therapies with other drugs are also important areas of research. Finally, the elucidation of the molecular mechanisms underlying the antitumor activity of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide and the identification of potential resistance mechanisms are also important future directions.

合成方法

The synthesis of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the imidazo[1,2-a]pyridine core, and the introduction of the cyclopentyl and carboxamide groups. The synthesis of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide was first reported by GlaxoSmithKline in 2015, and since then, several modified synthetic routes have been developed to improve the yield and purity of the compound.

科学研究应用

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. EZH2 is overexpressed in several types of cancer, including prostate, breast, and hematological malignancies, and is associated with poor prognosis and resistance to chemotherapy. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy in preclinical models.

属性

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(14-10-5-1-2-6-10)11-9-16-8-4-3-7-12(16)15-11/h9-10H,1-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCFBHZXRBAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。